molecular formula C17H19N7O3S B11374808 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11374808
M. Wt: 401.4 g/mol
InChI Key: FCQMBOSCXOFQRW-UHFFFAOYSA-N
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Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole, triazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with carbon disulfide in the presence of a base, followed by cyclization.

    Formation of the Triazole Ring: This involves the reaction of an appropriate nitrile with hydrazine, followed by cyclization.

    Coupling of the Oxadiazole and Triazole Rings: This step involves the nucleophilic substitution reaction where the oxadiazole and triazole rings are linked via a sulfur atom.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole or triazole rings, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole or triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C17H19N7O3S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H19N7O3S/c1-4-24-16(14-15(18-11(3)25)23-27-22-14)20-21-17(24)28-9-13(26)19-12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3,(H,19,26)(H,18,23,25)

InChI Key

FCQMBOSCXOFQRW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=NON=C3NC(=O)C

Origin of Product

United States

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